

Delavirdine mesylate IC50 for HIV-1 reverse transcriptase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Delavirdine Mesylate

CAS No.: 147221-93-0

Cat. No.: S525592

[Get Quote](#)

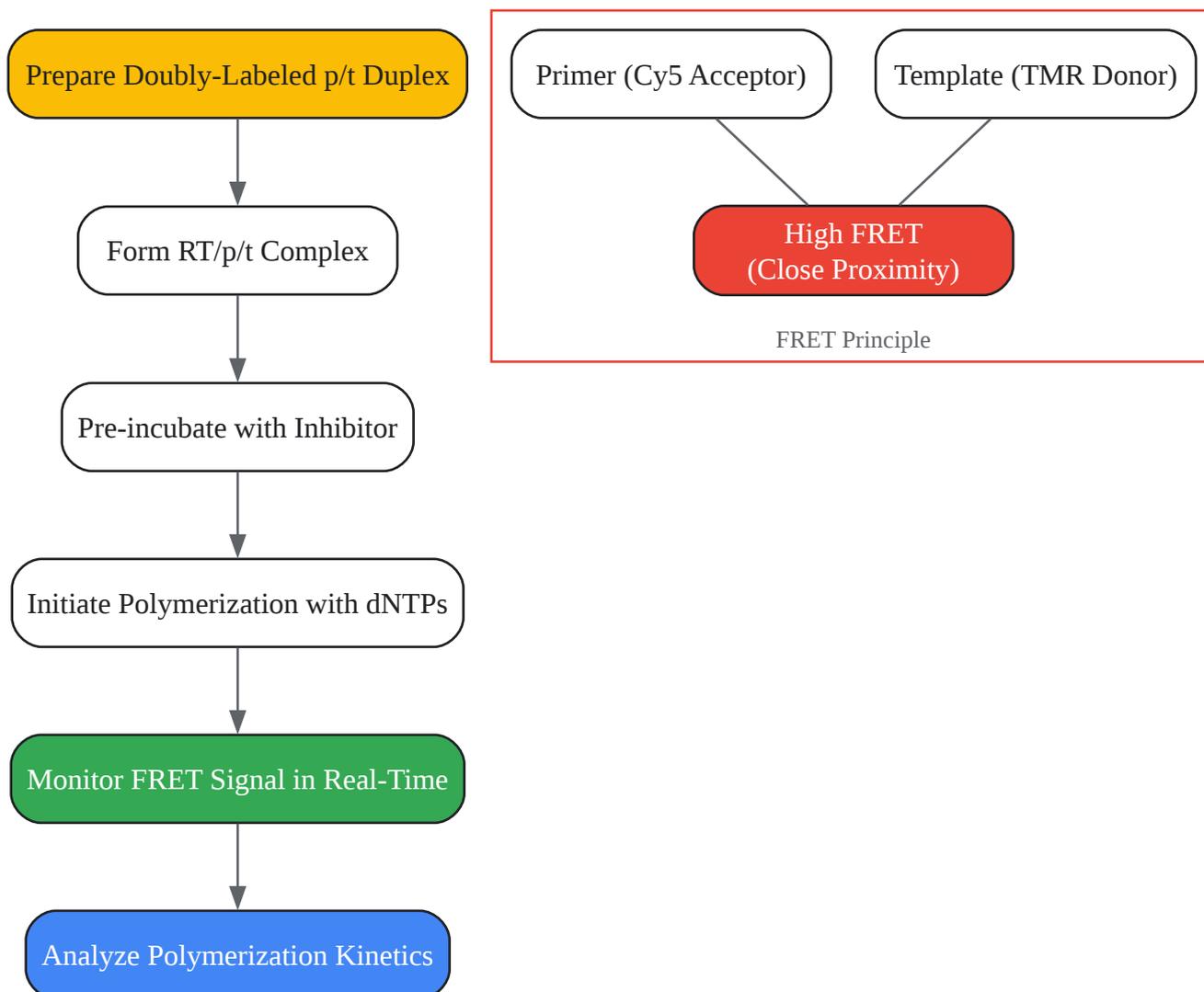
Pharmacodynamic Profile of Delavirdine

The table below summarizes the available quantitative data on Delavirdine's inhibitory activity.

Parameter	Value / Range	Context	Source
In vitro IC ₅₀	0.008 - 0.9 μ M	Against laboratory strains of HIV-1 in various cell culture studies [1]	
In vitro IC ₉₀	~0.1 μ M	Serum levels of 10 μ M are 100-fold above the <i>in vitro</i> IC ₉₀ activity [2] [3]	
Achievable Serum Level	~10 μ M	Trough concentration in plasma [2] [3]	
Therapeutic Margin	~100-fold	Ratio of achievable serum level (10 μ M) to <i>in vitro</i> IC ₉₀ (~0.1 μ M) [2] [3]	

Protocol: FRET-Based Assay for HIV-1 RT Inhibition

This detailed protocol is adapted from a published FRET-based assay suitable for high-throughput screening of HIV-1 RT inhibitors, including NNRTIs like Delavirdine [4]. The following diagram outlines the core workflow and principle of the assay.



[Click to download full resolution via product page](#)

Diagram Overview: The workflow involves preparing a primer/template (p/t) duplex labeled with donor (TMR) and acceptor (Cy5) fluorophores. The complex is formed with HIV-1 RT, pre-incubated with the test inhibitor, and polymerization is initiated by adding dNTPs. As the primer extends, the increased distance between fluorophores causes a decrease in FRET efficiency, which is monitored in real-time [4].

Materials

- **Proteins:** Recombinant HIV-1 reverse transcriptase (e.g., heterodimeric p66/p51) [4].
- **Oligonucleotides:**
 - **Template:** 63-mer DNA oligo (5'-...-3') labeled with a TMR (carboxytetramethylrhodamine) donor fluorophore on an internal thymidine base (e.g., at position T2) [4].
 - **Primer:** 23-mer DNA oligo (5'-CAG CAG TAC AAA TGG CAG TAT TC-3') labeled with a Cy5 acceptor fluorophore on an internal thymidine base (e.g., at position T19) [4].
- **Reagents:** UltraPure dNTP mix (dATP, dCTP, dGTP, dTTP), assay buffer (50 mM Tris-HCl pH 7.5, 10 mM KCl, 6 mM MgCl₂), test inhibitor (e.g., **Delavirdine mesylate** dissolved in DMSO), positive control inhibitors (e.g., Nevirapine) [4].

Procedure

- **Annealing p/t Duplex:** Mix equimolar amounts of primer and template oligonucleotides. Heat the mixture to 90°C for 2 minutes and allow it to cool slowly to room temperature over several hours [4].
- **Form RT/p/t Complex:** In a well of a 96-well plate, mix 100 nM HIV-1 RT with 100 nM of the doubly-labeled p/t duplex in assay buffer. The total reaction volume can be 200 µL [4].
- **Inhibitor Pre-incubation:** Add the test inhibitor (e.g., Delavirdine) at the desired concentration to the RT/p/t complex. Pre-incubate the mixture for at least 5 minutes at 20°C [4].
- **Initiate Polymerization:** Trigger the reaction by adding dNTPs to a final concentration of 100 µM [4].
- **Real-Time Fluorescence Monitoring:** Immediately place the plate in a fluorescence plate reader pre-heated to 20°C. Excite the TMR donor at **540 nm** and record the emission of the TMR donor at **580 nm** continuously for several minutes [4].
 - **Principle:** Before polymerization, the fluorophores are close, and FRET occurs, leading to lower TMR donor emission. As RT extends the primer, the fluorophores separate, FRET decreases, and the TMR donor fluorescence intensity increases [4].

Data Analysis

- **Fit Kinetic Traces:** Plot the fluorescence intensity at 580 nm over time. Fit the resulting kinetic trace to a suitable equation (e.g., a single or double exponential function) to obtain the observed rate constant of polymerization (k_{obs}) [4].
- **Calculate % Inhibition:** The percentage of inhibition at a given inhibitor concentration can be calculated by comparing the k_{obs} or the total fluorescence change (amplitude) in the test sample to that of a no-inhibitor control (100% activity) and a no-reaction background (0% activity) [4].
- **Determine IC₅₀:** Measure the percentage of inhibition across a range of inhibitor concentrations (e.g., 8-10 serial dilutions). Fit the dose-response data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value [5].

Research Implications and Synergy

Delavirdine demonstrates **clinical synergy with nucleoside analogues** like zidovudine (ZDV) and didanosine (ddI). Studies note a better and more sustained improvement in surrogate markers (CD4 counts, viral RNA levels) when Delavirdine is combined with a nucleoside RTI, particularly in treatment-naive patients or those sensitive to the nucleoside agent [2] [3] [1]. This supports its use in combination antiretroviral therapy.

Finding Specific IC50 Data

The search results did not contain a direct measurement of **Delavirdine mesylate's** IC50 in the described FRET assay or other enzymatic assays. To find this specific information, you could:

- **Search specialized databases** like BindingDB or PubChem, which aggregate bioactivity data from scientific literature.
- **Consult original research articles** focused specifically on the kinetics of NNRTI inhibition, which may contain detailed enzymatic data for Delavirdine.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. | Drugs Delavirdine [link.springer.com]
2. , a potent non-nucleoside Delavirdine - mesylate ... HIV 1 reverse [go.drugbank.com]
3. , a potent non-nucleoside Delavirdine - mesylate ... HIV 1 reverse [pubmed.ncbi.nlm.nih.gov]
4. FRET-based assay to screen inhibitors of HIV-1 reverse ... [pmc.ncbi.nlm.nih.gov]
5. 3.3. Relative Inhibition Study and Determination of IC50 [bio-protocol.org]

To cite this document: Smolecule. [Delavirdine mesylate IC50 for HIV-1 reverse transcriptase inhibition]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b525592#delavirdine-mesylate-ic50-for-hiv-1-reverse-transcriptase-inhibition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com